4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride
Overview
Description
4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a derivative of pyrrolidinone, featuring an amino group at the fourth position and a tert-butyl group at the first position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride typically involves the reaction of 4-amino-1-tert-butylpyrrolidin-2-one with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include steps such as:
Purification: Crystallization or recrystallization to obtain the pure compound
Drying: Removal of solvent to yield the final product in solid form
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of oxo derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted pyrrolidinone derivatives
Scientific Research Applications
4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-propylpyrrolidin-2-one hydrochloride
- 4-Amino-1-ethylpyrrolidin-2-one hydrochloride
- 4-(Aminomethyl)-1-tert-butylpyrrolidin-2-one hydrochloride
Uniqueness
4-Amino-1-tert-butylpyrrolidin-2-one hydrochloride is unique due to its tert-butyl group, which provides increased steric hindrance and affects its reactivity and binding properties compared to other similar compounds.
Properties
IUPAC Name |
4-amino-1-tert-butylpyrrolidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)10-5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLWYRWOANGKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-14-8 | |
Record name | 2-Pyrrolidinone, 4-amino-1-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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